molecular formula C17H18Cl2N2O2S B5309471 1-(benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine

1-(benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B5309471
M. Wt: 385.3 g/mol
InChI Key: ASVHCUNLZDGITP-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylsulfonyl group and a dichlorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichloronitrobenzene and piperazine.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, with nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the sulfonyl group can occur under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(3,4-dichlorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(Benzylsulfonyl)-4-phenylpiperazine: This compound lacks the dichlorophenyl group, which may result in different chemical reactivity and biological activity.

    1-(Benzylsulfonyl)-4-(4-chlorophenyl)piperazine: The presence of a single chlorine atom may alter the compound’s properties compared to the dichlorophenyl derivative.

    1-(Benzylsulfonyl)-4-(3,4-dimethoxyphenyl)piperazine: The presence of methoxy groups instead of chlorine atoms may lead to different chemical and biological properties.

Properties

IUPAC Name

1-benzylsulfonyl-4-(3,4-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-16-7-6-15(12-17(16)19)20-8-10-21(11-9-20)24(22,23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVHCUNLZDGITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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